molecular formula C20H16N4O3 B258946 3-(2-furyl)-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide

3-(2-furyl)-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide

Cat. No. B258946
M. Wt: 360.4 g/mol
InChI Key: IAJLZHRJGDLIHX-PKNBQFBNSA-N
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Description

3-(2-furyl)-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FMBA and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of FMBA varies depending on its application. In photodynamic therapy, FMBA acts as a photosensitizer that generates reactive oxygen species (ROS) upon irradiation with light. These ROS cause damage to cancer cells, leading to cell death. In fluorescence imaging, FMBA acts as a fluorescent probe that emits light upon binding to metal ions or biomolecules. In organic electronics, FMBA acts as an electron-transporting material that facilitates the movement of electrons in OLEDs and OSCs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FMBA also vary depending on its application. In photodynamic therapy, FMBA has been shown to induce apoptosis (programmed cell death) in cancer cells. In fluorescence imaging, FMBA has been shown to selectively detect metal ions and biomolecules in biological samples. In organic electronics, FMBA has been shown to improve the efficiency and stability of OLEDs and OSCs.

Advantages and Limitations for Lab Experiments

FMBA has several advantages for lab experiments such as its high purity, stability, and low toxicity. However, FMBA also has some limitations such as its high cost, limited availability, and complex synthesis method.

Future Directions

There are several future directions for the research and development of FMBA. One direction is to explore its potential applications in other fields such as drug delivery, bioimaging, and biosensors. Another direction is to optimize its synthesis method to make it more cost-effective and scalable. Additionally, further studies are needed to understand its mechanism of action and optimize its biochemical and physiological effects for various applications.
Conclusion:
In conclusion, 3-(2-furyl)-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide is a compound that has potential applications in various fields such as photodynamic therapy, fluorescence imaging, and organic electronics. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of FMBA in various applications.

Synthesis Methods

The synthesis of FMBA has been achieved using different methods. One of the most common methods involves the reaction of 2-(4-methoxyphenyl)-2H-1,2,3-benzotriazole-5-carboxylic acid with 3-aminofuran in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with acryloyl chloride to obtain FMBA.

Scientific Research Applications

FMBA has been extensively studied for its potential applications in various fields such as photodynamic therapy, fluorescence imaging, and organic electronics. In photodynamic therapy, FMBA has been used as a photosensitizer to selectively target cancer cells and induce cell death upon irradiation with light. In fluorescence imaging, FMBA has been used as a fluorescent probe for the detection of metal ions and biomolecules. In organic electronics, FMBA has been used as an electron-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

properties

Product Name

3-(2-furyl)-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide

Molecular Formula

C20H16N4O3

Molecular Weight

360.4 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]prop-2-enamide

InChI

InChI=1S/C20H16N4O3/c1-26-16-7-5-15(6-8-16)24-22-18-10-4-14(13-19(18)23-24)21-20(25)11-9-17-3-2-12-27-17/h2-13H,1H3,(H,21,25)/b11-9+

InChI Key

IAJLZHRJGDLIHX-PKNBQFBNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)/C=C/C4=CC=CO4

SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C=CC4=CC=CO4

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C=CC4=CC=CO4

Origin of Product

United States

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